Increased Lipophilicity vs. Parent Pyridine-3-Boronic Acid
The addition of the 6-pyrrolidinyl group to the pyridine-3-boronic acid scaffold results in a substantial increase in lipophilicity, as measured by predicted LogP. This parameter is critical for optimizing absorption, distribution, and target engagement in medicinal chemistry programs [1][2].
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 0.87 |
| Comparator Or Baseline | 3-Pyridineboronic acid: 0.10 |
| Quantified Difference | Increase of 0.77 LogP units |
| Conditions | ACD/Labs predicted LogP; in silico calculation |
Why This Matters
The 0.77 LogP unit increase indicates significantly higher lipophilicity, which can directly influence a drug candidate's ability to cross cell membranes and its binding affinity for hydrophobic protein pockets.
- [1] ChemSpider. (n.d.). Predicted ACD/LogP for 6-Pyrrolidin-1-yl-pyridine-3-boronic acid (0.87). Retrieved from https://legacy.chemspider.com/Chemical-Structure.21515272.html View Source
- [2] BOC Sciences. (n.d.). 3-Pyridylboronic Acid (CAS 1692-25-7) - Predicted LogP: 0.10. Retrieved from https://buildingblock.bocsci.com/3-Pyridylboronic-Acid-CAS-1692-25-7.html View Source
